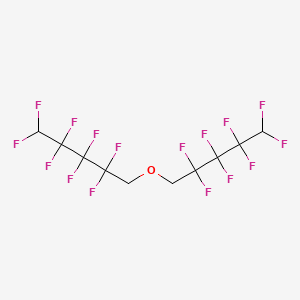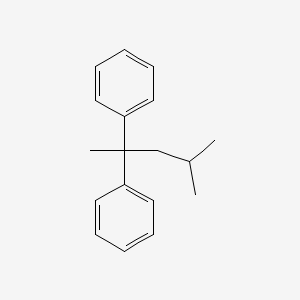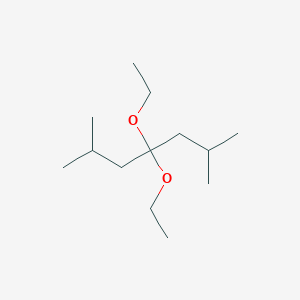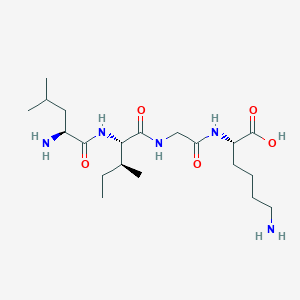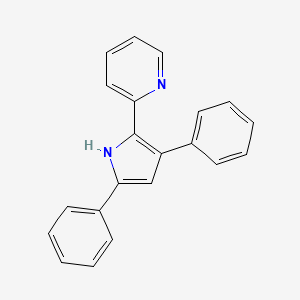
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, which is further substituted with two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,5-diphenylpyrrole with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl groups or pyridine ring.
Applications De Recherche Scientifique
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: Similar structure but with methyl groups instead of phenyl groups.
2-(3,5-Bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine: Contains trifluoromethyl groups, leading to different chemical properties.
Uniqueness
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is unique due to the presence of phenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Propriétés
Numéro CAS |
402500-01-0 |
|---|---|
Formule moléculaire |
C21H16N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)18-15-20(17-11-5-2-6-12-17)23-21(18)19-13-7-8-14-22-19/h1-15,23H |
Clé InChI |
FUAHPVHLLGQMRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
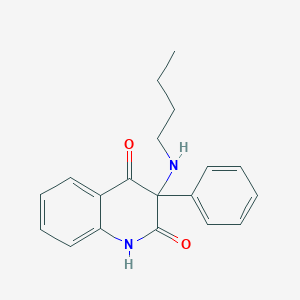
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
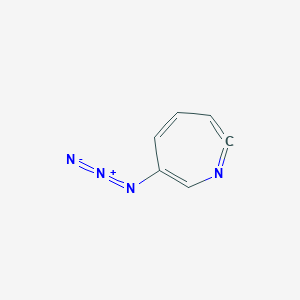
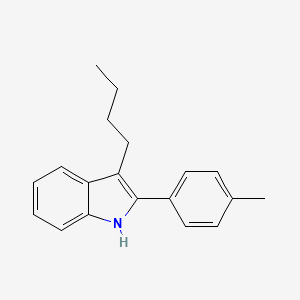
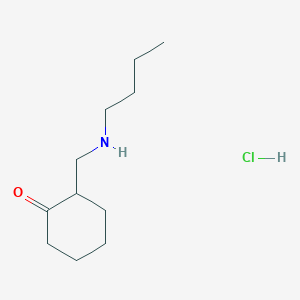
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
